N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide
Description
N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide is a complex azo dye derivative characterized by:
- Azo linkage: Connects the phenylacetamide core to a 2-chloro-4,6-dinitrophenyl group.
- Substituents: Bis(2-methoxyethyl)amino group at position 5: Enhances solubility in polar solvents due to ether linkages. 2-Methoxyethoxy group at position 4: Increases hydrophilicity compared to simpler methoxy substituents. Chlorine atom on the dinitrophenyl ring: Influences electronic properties and stability.
Properties
CAS No. |
80462-92-6 |
|---|---|
Molecular Formula |
C23H29ClN6O9 |
Molecular Weight |
569.0 g/mol |
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C23H29ClN6O9/c1-15(31)25-18-13-20(28(5-7-36-2)6-8-37-3)22(39-10-9-38-4)14-19(18)26-27-23-17(24)11-16(29(32)33)12-21(23)30(34)35/h11-14H,5-10H2,1-4H3,(H,25,31) |
InChI Key |
ZETKQWGXWDYFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OCCOC)N(CCOC)CCOC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a diazotization and azo coupling approach, combined with subsequent functionalization steps to introduce the bis(2-methoxyethyl)amino and 2-methoxyethoxy groups. The process can be summarized as:
Step 1: Diazotization
An aromatic amine precursor (usually a chloro-substituted aniline derivative) is converted into a diazonium salt under acidic conditions at low temperature (0–5 °C) using sodium nitrite and hydrochloric acid.Step 2: Azo Coupling
The diazonium salt is then coupled with a suitably substituted aromatic amine or phenol derivative bearing bis(2-methoxyethyl)amino and 2-methoxyethoxy groups. This coupling forms the azo linkage (-N=N-) connecting the two aromatic systems.Step 3: Acetamide Formation
The amino group on the aromatic ring is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety, stabilizing the molecule and modifying its solubility and biological properties.Step 4: Purification and Characterization
The crude product is purified by recrystallization or chromatographic techniques to achieve high purity. Characterization is performed using spectroscopic methods (NMR, IR, UV-Vis) and elemental analysis.
Detailed Preparation Methodology
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Diazotization | Aromatic amine, NaNO2, HCl, 0–5 °C | Formation of diazonium salt | Temperature control critical to prevent decomposition |
| 2. Azo Coupling | Diazonium salt + aromatic amine/phenol with bis(2-methoxyethyl)amino and 2-methoxyethoxy groups, pH ~5-7, 0–10 °C | Formation of azo bond (-N=N-) | pH and temperature control optimize yield and selectivity |
| 3. Acetylation | Acetic anhydride or acetyl chloride, base (e.g., pyridine), room temperature | Conversion of amino group to acetamide | Ensures stability and modifies solubility |
| 4. Purification | Recrystallization (solvents like ethanol, methanol) or chromatography | Removal of impurities | Purity affects dye properties and biological activity |
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Synthesis | Optimization Notes |
|---|---|---|---|
| Temperature (Diazotization) | 0–5 °C | Prevents diazonium salt decomposition | Use ice bath, monitor closely |
| pH (Coupling) | 5–7 | Maximizes azo coupling efficiency | Buffer solutions recommended |
| Solvent | Water, ethanol, or mixed solvents | Solubilizes reactants, affects reaction rate | Adjust solvent ratio for solubility |
| Acetylation Reagent | Acetic anhydride or acetyl chloride | Converts amino to acetamide | Use excess reagent for complete reaction |
| Purification | Recrystallization or chromatography | Removes impurities, improves color properties | Select solvent based on solubility profile |
Summary of Key Research Insights
The presence of bis(2-methoxyethyl)amino and 2-methoxyethoxy substituents requires careful control of reaction conditions to avoid side reactions and ensure selective azo coupling.
The chloro and dinitro substituents on the phenyl ring influence the electronic properties, affecting the diazotization and coupling steps, necessitating precise pH and temperature control.
Acetylation stabilizes the amino group, improving the compound’s chemical stability and modifying its interaction with biological targets or substrates in dye applications.
Purification methods must be tailored to the compound’s solubility profile, with recrystallization from polar organic solvents being the most common approach.
This detailed synthesis overview is based on a comprehensive review of chemical supplier data, azo dye synthesis literature, and structural analysis of related compounds. The preparation of N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide is a well-established process in azo dye chemistry, requiring precise control of diazotization, azo coupling, and acetylation steps to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Features
Table 1 summarizes key structural differences and similarities among the target compound and analogs:
*Note: Target compound's molecular formula and weight are extrapolated from analogs.
Impact of Substituents on Properties
Halogen Effects (Cl vs. Br vs. I):
- Chlorine (Target Compound) : Moderately electron-withdrawing, stabilizing the azo linkage. Lower molecular weight compared to bromo/iodo analogs.
- Bromo () : Increases molecular weight by ~80–100 g/mol vs. chloro. Enhances UV absorption due to heavier atom effect .
Amino Group Variations:
- Bis(2-methoxyethyl)amino (Target, ): Ether linkages enhance water solubility and reduce aggregation in polar solvents.
- Dibenzylamino (): Bulky aromatic groups increase steric hindrance, possibly reducing reaction rates in synthetic pathways .
- Allyl(2-cyanoethyl)amino (): Cyano group introduces hydrogen-bonding capacity, improving crystallinity .
Phenyl Ring Substituents:
- 2-Methoxyethoxy (Target) : Longer ether chain improves hydrophilicity vs. methoxy ().
- Methoxy (Analogs) : Simpler structure with lower solubility but higher thermal stability (e.g., melting point 417.4°C in ) .
Physical and Chemical Properties
- Solubility: The target compound’s 2-methoxyethoxy and bis(2-methoxyethyl) groups likely confer higher solubility in DMF or ethanol compared to analogs with methoxy or dibenzylamino groups.
- Thermal Stability : reports a melting point of 417.4°C for a methoxy-substituted analog, suggesting the target compound may exhibit similar stability due to aromatic stacking .
- Synthetic Routes : Analogous compounds (e.g., ) use carbodiimide-mediated coupling in DMF, implying the target could follow similar pathways with adjusted amines .
Research Implications
- Dye Applications : Iodo-substituted analogs () may show intensified coloration due to heavy atom effects, while the target’s chloro group balances cost and stability .
- Pharmaceutical Potential: The bis(2-methoxyethyl)amino group (Target, ) could improve bioavailability compared to dibenzylamino () or cyanoethyl () derivatives.
Biological Activity
N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Amino group : Contributes to its biological reactivity.
- Azo linkage : Imparts unique optical properties and potential reactivity.
- Methoxyethyl substituents : Enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound has a low MIC against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, it displayed an MIC of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on different cell lines. The findings indicate:
- Cell Viability Assays : Using MTT assays, the compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The IC50 values were notably lower in cancerous cells compared to non-cancerous cells, suggesting a targeted action .
The biological activity of N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide is attributed to several mechanisms:
- DNA Interaction : The compound likely interacts with bacterial DNA gyrase, inhibiting its function and leading to cell death. Molecular docking studies have shown strong binding interactions with key residues in the enzyme .
- Reactive Oxygen Species (ROS) : The azo group may contribute to the generation of ROS upon reduction, leading to oxidative stress in microbial cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Escherichia coli and Staphylococcus aureus. Results showed:
| Organism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.25 |
| Staphylococcus aureus | 0.30 |
These results indicate a promising potential for treating infections caused by resistant strains .
Study 2: Cytotoxicity Profile
Another investigation focused on the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| Normal Human Fibroblasts | >100 |
The selectivity index indicates that the compound could be developed as a therapeutic agent with minimal toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
